molecular formula C19H20IN3O4 B11561148 (3E)-3-{2-[(2,4-dimethoxyphenyl)carbonyl]hydrazinylidene}-N-(3-iodophenyl)butanamide

(3E)-3-{2-[(2,4-dimethoxyphenyl)carbonyl]hydrazinylidene}-N-(3-iodophenyl)butanamide

Cat. No.: B11561148
M. Wt: 481.3 g/mol
InChI Key: NCDDJDKVCADHED-WSDLNYQXSA-N
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Description

(3E)-3-{2-[(2,4-dimethoxyphenyl)carbonyl]hydrazinylidene}-N-(3-iodophenyl)butanamide is a complex organic compound characterized by its unique structure, which includes a hydrazinylidene group, a dimethoxyphenyl moiety, and an iodophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-{2-[(2,4-dimethoxyphenyl)carbonyl]hydrazinylidene}-N-(3-iodophenyl)butanamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the hydrazinylidene intermediate: This step involves the reaction of 2,4-dimethoxybenzoyl chloride with hydrazine hydrate to form the hydrazinylidene intermediate.

    Coupling with 3-iodobenzoyl chloride: The intermediate is then reacted with 3-iodobenzoyl chloride under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-{2-[(2,4-dimethoxyphenyl)carbonyl]hydrazinylidene}-N-(3-iodophenyl)butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The iodophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(3E)-3-{2-[(2,4-dimethoxyphenyl)carbonyl]hydrazinylidene}-N-(3-iodophenyl)butanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (3E)-3-{2-[(2,4-dimethoxyphenyl)carbonyl]hydrazinylidene}-N-(3-iodophenyl)butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A simpler compound used in similar synthetic applications.

    Acetylacetone: Another compound with similar reactivity but different structural features.

Properties

Molecular Formula

C19H20IN3O4

Molecular Weight

481.3 g/mol

IUPAC Name

N-[(E)-[4-(3-iodoanilino)-4-oxobutan-2-ylidene]amino]-2,4-dimethoxybenzamide

InChI

InChI=1S/C19H20IN3O4/c1-12(9-18(24)21-14-6-4-5-13(20)10-14)22-23-19(25)16-8-7-15(26-2)11-17(16)27-3/h4-8,10-11H,9H2,1-3H3,(H,21,24)(H,23,25)/b22-12+

InChI Key

NCDDJDKVCADHED-WSDLNYQXSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=C(C=C(C=C1)OC)OC)/CC(=O)NC2=CC(=CC=C2)I

Canonical SMILES

CC(=NNC(=O)C1=C(C=C(C=C1)OC)OC)CC(=O)NC2=CC(=CC=C2)I

Origin of Product

United States

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